2-chloro-N'-[(1-ethyl-1H-pyrazol-4-yl)methylene]benzohydrazide
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Overview
Description
2-chloro-N’-[(1-ethyl-1H-pyrazol-4-yl)methylene]benzohydrazide is a chemical compound with the molecular formula C13H13ClN4O. It is a derivative of benzohydrazide, featuring a pyrazole ring substituted with an ethyl group and a chlorine atom on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N’-[(1-ethyl-1H-pyrazol-4-yl)methylene]benzohydrazide typically involves the condensation of 2-chlorobenzohydrazide with 1-ethyl-1H-pyrazole-4-carbaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N’-[(1-ethyl-1H-pyrazol-4-yl)methylene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Major Products
Oxidation: Corresponding oxides or hydroxyl derivatives.
Reduction: Hydrazine derivatives.
Substitution: Substituted benzohydrazide derivatives.
Scientific Research Applications
2-chloro-N’-[(1-ethyl-1H-pyrazol-4-yl)methylene]benzohydrazide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-chloro-N’-[(1-ethyl-1H-pyrazol-4-yl)methylene]benzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N’-[(1-methyl-1H-pyrazol-4-yl)methylene]benzohydrazide
- 2-chloro-N’-[(1-phenyl-1H-pyrazol-4-yl)methylene]benzohydrazide
- 2-chloro-N’-[(1-isopropyl-1H-pyrazol-4-yl)methylene]benzohydrazide
Uniqueness
2-chloro-N’-[(1-ethyl-1H-pyrazol-4-yl)methylene]benzohydrazide is unique due to the presence of the ethyl group on the pyrazole ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C13H13ClN4O |
---|---|
Molecular Weight |
276.72g/mol |
IUPAC Name |
2-chloro-N-[(E)-(1-ethylpyrazol-4-yl)methylideneamino]benzamide |
InChI |
InChI=1S/C13H13ClN4O/c1-2-18-9-10(8-16-18)7-15-17-13(19)11-5-3-4-6-12(11)14/h3-9H,2H2,1H3,(H,17,19)/b15-7+ |
InChI Key |
CMTHQJNBLXFBSR-VIZOYTHASA-N |
SMILES |
CCN1C=C(C=N1)C=NNC(=O)C2=CC=CC=C2Cl |
Isomeric SMILES |
CCN1C=C(C=N1)/C=N/NC(=O)C2=CC=CC=C2Cl |
Canonical SMILES |
CCN1C=C(C=N1)C=NNC(=O)C2=CC=CC=C2Cl |
Origin of Product |
United States |
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